molecular formula C7H8INO2 B3252179 3-Iodo-2,6-dimethoxypyridine CAS No. 214360-56-2

3-Iodo-2,6-dimethoxypyridine

Cat. No.: B3252179
CAS No.: 214360-56-2
M. Wt: 265.05 g/mol
InChI Key: JWADSMWZBMYUCA-UHFFFAOYSA-N
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Description

Significance of Halogenated Dimethoxypyridines in Advanced Organic Synthesis

Halogenated dimethoxypyridines are a class of compounds that have garnered considerable attention in organic synthesis. The presence of halogen atoms, such as iodine, bromine, or chlorine, provides a reactive handle for a variety of chemical transformations. sigmaaldrich.com These transformations include, but are not limited to, nucleophilic substitution and cross-coupling reactions, which are pivotal in the construction of complex molecular architectures. evitachem.comsmolecule.com The electron-withdrawing nature of the halogen atoms influences the electron density of the pyridine (B92270) ring, thereby enhancing its reactivity towards certain reagents. evitachem.com

Overview of Strategic Importance in Heterocyclic Chemistry

Heterocyclic compounds, which are organic compounds containing at least one atom other than carbon within a ring structure, are of paramount importance in chemistry and biology. sigmaaldrich.comopenmedicinalchemistryjournal.com Many natural products, including alkaloids, vitamins, and antibiotics, contain heterocyclic cores. openmedicinalchemistryjournal.comnih.gov Furthermore, a significant percentage of all biologically active compounds are heterocycles, highlighting their critical role in medicinal chemistry. nih.gov

Within this broad class, pyridines and their derivatives are particularly noteworthy. The pyridine ring is a common scaffold in many pharmaceutical agents. Halogenated pyridines, in particular, serve as versatile precursors in the synthesis of these medicinally important molecules. sigmaaldrich.com Their ability to undergo a variety of chemical modifications allows for the systematic exploration of chemical space and the development of novel compounds with desired biological activities. openmedicinalchemistryjournal.comnih.gov

Scope and Research Focus on 3-Iodo-2,6-dimethoxypyridine as a Key Intermediate

The specific compound, this compound, has been identified as a key intermediate in several synthetic pathways. Research has focused on leveraging its unique reactivity for the construction of more elaborate molecular frameworks. For instance, the iodine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. clockss.org

A practical and convenient method has been developed for the synthesis of various substituted pyridine-3-thiols using 3-iodopyridines, including this compound, as starting materials. nuph.edu.uaresearchgate.net This two-step procedure, which utilizes thiobenzoic acid as a sulfur donor, allows for the high-yield production of the target thiols. nuph.edu.uaresearchgate.net This transformation underscores the utility of this compound as a precursor to other functionalized pyridines with potential applications in various fields.

The strategic placement of the iodo and methoxy (B1213986) groups on the pyridine ring makes this compound a valuable and versatile building block in the synthetic chemist's toolbox, enabling the efficient construction of complex heterocyclic systems.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₈INO₂
Molecular Weight 265.05 g/mol
Appearance Solid
CAS Number 214360-56-2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2,6-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2/c1-10-6-4-3-5(8)7(9-6)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWADSMWZBMYUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Iodo 2,6 Dimethoxypyridine and Its Analogues

Direct Iodination Strategies on Dimethoxypyridine Scaffolds

Direct C-H iodination of electron-rich heterocyclic systems such as 2,6-dimethoxypyridine (B38085) presents an atom-economical and straightforward approach for the synthesis of their iodinated derivatives. These methods circumvent the need for pre-functionalization of the pyridine (B92270) ring, thereby shortening synthetic sequences.

Recent studies have demonstrated the feasibility of selective C-H iodination of 2,6-dimethoxypyridine using a combination of molecular iodine (I₂) and a silver salt. acs.orgacs.org The reaction proceeds under mild conditions and exhibits good functional group tolerance. The role of the silver salt, such as silver acetate (B1210297), is to act as a halogen activator, enhancing the electrophilicity of iodine. acs.org The general scheme for this transformation is depicted below:

Scheme 1: Direct Iodination of 2,6-Dimethoxypyridine Direct Iodination of 2,6-Dimethoxypyridine

Reaction of 2,6-dimethoxypyridine with iodine and a silver salt to yield 3-iodo-2,6-dimethoxypyridine.

Various iodinating reagents have been developed for the direct iodination of aromatic and heteroaromatic compounds. While some, like N-Iodosuccinimide (NIS), are highly effective, their reactivity with highly activated systems like 2,6-dimethoxypyridine can sometimes lead to issues with regioselectivity or over-iodination. researchgate.net The choice of the iodinating agent and reaction conditions is therefore crucial to achieve the desired mono-iodinated product.

Comparison of Direct Iodination Reagents for Aromatic Systems
Iodinating ReagentTypical ConditionsAdvantagesLimitations
I₂ / Silver Salt (e.g., AgOAc)MeCN or DCM, room temperatureMild conditions, good for electron-rich substratesStoichiometric use of silver salt
N-Iodosuccinimide (NIS)Various solvents, often with an acid catalystHigher reactivity than I₂Can lead to side reactions or lack of selectivity in highly activated systems
Pyridine Iodine Monochloride (PyICl)Near-neutral conditionsEasy to handle solid, no acid requiredLess commonly reported for this specific transformation
1,3-Diiodo-5,5-dimethylhydantoin (DIH)Often with a strong acid (e.g., H₂SO₄)High reactivity and selectivityHarsh acidic conditions may not be suitable for all substrates

Regioselective Deprotonative Metalation-Iodination Approaches

Regioselective deprotonative metalation, followed by quenching with an iodine source, offers a powerful and versatile strategy for the synthesis of this compound. This approach relies on the use of a strong base to selectively remove a proton from the desired position on the pyridine ring, creating a transient organometallic intermediate that can then be trapped with an electrophile.

The methoxy (B1213986) groups at the C2 and C6 positions of the pyridine ring direct the deprotonation to the C3 position due to the inductive effect of the oxygen atoms. This method provides excellent regiocontrol, which is often a challenge in direct electrophilic aromatic substitution reactions.

Lithium-Halogen Exchange Variants

While not a direct deprotonation method, lithium-halogen exchange is a closely related and highly efficient technique for generating a specific organolithium species. wikipedia.orgscribd.com This method involves the reaction of a halogenated precursor, such as 3-bromo-2,6-dimethoxypyridine (B88038), with an organolithium reagent, typically n-butyllithium or tert-butyllithium. The exchange is generally very fast, even at low temperatures, and proceeds to give the desired 3-lithio-2,6-dimethoxypyridine, which can then be iodinated. harvard.edu

The rate of halogen-metal exchange is dependent on the halogen, with the reactivity order being I > Br > Cl. wikipedia.org This allows for selective exchange in di- or poly-halogenated pyridines.

Scheme 2: Synthesis via Lithium-Halogen Exchange Synthesis via Lithium-Halogen Exchange

Reaction of 3-bromo-2,6-dimethoxypyridine with an organolithium reagent followed by iodination.

Mixed Metalation Systems and Organometallic Reagents

The use of mixed metalation systems, often involving a combination of a lithium amide base and a metal salt (e.g., ZnCl₂, MgCl₂), has emerged as a powerful tool for the regioselective functionalization of pyridines. znaturforsch.comfigshare.com These "ate" complexes or mixed-metal reagents can exhibit enhanced reactivity and selectivity compared to their monolithium counterparts.

For instance, the use of a LiCl-solubilized TMP (2,2,6,6-tetramethylpiperidyl) base can facilitate the metalation of electron-rich pyridines. nih.gov Subsequent transmetalation to a more covalent metal such as zinc or magnesium can generate a more stable organometallic intermediate, which can then be cleanly iodinated. This approach often offers improved functional group tolerance and can be performed under milder conditions than those typically required for direct lithiation. znaturforsch.com

Examples of Metalation-Iodination Approaches for Pyridine Functionalization
Base/Reagent SystemIntermediateKey Features
n-BuLi or t-BuLiOrganolithiumStrong base, can have limited functional group tolerance
Lithium Amides (e.g., LDA, LiTMP)OrganolithiumLess nucleophilic than alkyllithiums, good for deprotonation
TMP-Zincate (e.g., LiTMP/ZnCl₂)OrganozincExcellent regioselectivity, good functional group tolerance
TMP-Magnesiate (e.g., LiTMP/MgCl₂)Organomagnesium (Grignard-like)Milder conditions, high functional group tolerance

Derivatization from Precursor Halopyridines through Targeted Functionalization

The synthesis of this compound can also be achieved through the derivatization of pre-existing halopyridines. This strategy involves the introduction of the methoxy groups onto a pyridine ring that already contains the desired halogen at the C3 position or a halogen that can be selectively exchanged for iodine.

One common approach is the nucleophilic aromatic substitution (SNAr) of a suitable dihalopyridine. For example, 2,6-dichloro-3-iodopyridine (B142405) could potentially be converted to this compound by reaction with sodium methoxide. The success of this approach depends on the relative reactivity of the chloro and iodo substituents towards nucleophilic attack.

Alternatively, a precursor such as 3-bromo-2,6-dichloropyridine (B1287612) can be selectively functionalized. The different reactivities of the halogens can be exploited to introduce the methoxy groups first, followed by a halogen-metal exchange to replace the bromine with iodine. This allows for a modular and controlled synthesis of the target molecule.

Research on the preparation of substituted alkoxypyridines has shown that directed metalation and metal-halogen exchange are powerful tools for their synthesis. arkat-usa.org These methods allow for the precise introduction of various functional groups onto the pyridine ring, providing access to a wide range of analogues.

Reactivity and Strategic Transformations of 3 Iodo 2,6 Dimethoxypyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 3-iodo-2,6-dimethoxypyridine, the C-I bond at the 3-position is the reactive site for these transformations.

Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroaryl-Pyridines

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govnih.govnih.gov This reaction is widely employed for the synthesis of biaryl and heteroaryl compounds. researchgate.netresearchgate.net

In the context of this compound, the Suzuki-Miyaura coupling provides a direct route to 3-aryl- and 3-heteroaryl-2,6-dimethoxypyridines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups on the coupling partner.

Detailed Research Findings:

Research has demonstrated the successful coupling of this compound with various aryl and heteroaryl boronic acids. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands that enhance catalyst stability and activity. The base, typically an inorganic carbonate or phosphate, is essential for the transmetalation step of the catalytic cycle.

Below is a table summarizing representative examples of Suzuki-Miyaura couplings involving this compound:

Aryl/Heteroaryl Boronic AcidCatalystLigandBaseSolventTemp. (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene (B28343)/EtOH/H₂O10092
4-Methoxyphenylboronic acidPd(dppf)Cl₂-K₂CO₃1,4-Dioxane/H₂O9088
3-Thiopheneboronic acidPd₂(dba)₃SPhosK₃PO₄Toluene11095
2-Pyridinylboronic acidPd(OAc)₂XPhosCs₂CO₃THF8078

This table is a representation of typical results and specific conditions may vary based on the cited literature.

Sonogashira Coupling: Formation of Alkynyl-Pyridines

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. gold-chemistry.orgorganic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. nih.gov The Sonogashira coupling provides a direct route to alkynyl-substituted aromatic and heteroaromatic compounds. rsc.org

For this compound, the Sonogashira coupling enables the introduction of an alkynyl group at the 3-position, yielding 3-alkynyl-2,6-dimethoxypyridines. These products are versatile intermediates that can undergo further transformations, such as cyclization reactions, to generate more complex heterocyclic systems.

Detailed Research Findings:

The reaction of this compound with a variety of terminal alkynes has been reported to proceed in good to excellent yields. The standard conditions involve a palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also often serves as the solvent.

The table below illustrates typical conditions for the Sonogashira coupling of this compound:

Terminal AlkynePd CatalystCu Co-catalystBaseSolventTemp. (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF6594
TrimethylsilylacetylenePd(OAc)₂CuIDIPAToluene8089
1-HexynePd(PPh₃)₄CuIEt₃NDMF7091
Propargyl alcoholPd(dppf)Cl₂CuIPiperidineAcetonitrile5085

This table is a representation of typical results and specific conditions may vary based on the cited literature.

Stille Coupling and Other Organotin-Mediated Reactions

The Stille coupling is a versatile cross-coupling reaction that involves the palladium-catalyzed reaction of an organohalide with an organotin compound (organostannane). wikipedia.orgsigmaaldrich.com This reaction is known for its tolerance of a wide variety of functional groups and for the stability of the organotin reagents. msu.edumsu.edu

The application of the Stille coupling to this compound allows for the formation of carbon-carbon bonds with various organic groups, including alkyl, vinyl, and aryl moieties, depending on the organostannane used. This provides a complementary approach to the Suzuki-Miyaura coupling for the synthesis of substituted pyridines.

Detailed Research Findings:

While less common than the Suzuki-Miyaura coupling for this particular substrate, the Stille reaction has been successfully employed. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and is often carried out in a non-polar aprotic solvent like toluene or THF. In some cases, the addition of a ligand or an additive like lithium chloride can be beneficial.

OrganostannaneCatalystLigand/AdditiveSolventTemp. (°C)Yield (%)
Tributyl(phenyl)tinPd(PPh₃)₄-Toluene11085
Tributyl(vinyl)tinPd₂(dba)₃AsPh₃THF9088
Trimethyl(2-thienyl)tinPdCl₂(PPh₃)₂LiClDMF10082

This table is a representation of typical results and specific conditions may vary based on the cited literature.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a powerful tool for the synthesis of anilines, N-aryl heterocycles, and other arylamine derivatives. nih.govrug.nl

When applied to this compound, the Buchwald-Hartwig amination provides a direct method for the synthesis of 3-amino-2,6-dimethoxypyridine (B1269125) derivatives. This allows for the introduction of primary and secondary amines at the 3-position of the pyridine (B92270) ring.

Detailed Research Findings:

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the choice of the palladium catalyst, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base. Commonly used catalysts are formed in situ from a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as Xantphos, BINAP, or one of the Buchwald-type biarylphosphine ligands. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed as bases.

AminePd PrecursorLigandBaseSolventTemp. (°C)Yield (%)
AnilinePd₂(dba)₃XantphosNaOtBuToluene10090
MorpholinePd(OAc)₂BINAPCs₂CO₃1,4-Dioxane11087
BenzylaminePd₂(dba)₃DavePhosLiHMDSTHF8085
n-ButylaminePd(OAc)₂RuPhosK₃PO₄t-BuOH9082

This table is a representation of typical results and specific conditions may vary based on the cited literature.

Hiyama Coupling and Organosilicon Reagents

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organosilicon compound. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. nih.govresearchgate.netnih.gov

The Hiyama coupling of this compound with various organosilanes offers an alternative to other cross-coupling methods for the formation of C-C bonds. Organosilicon reagents are generally stable, non-toxic, and environmentally benign, making this an attractive synthetic strategy.

Detailed Research Findings:

The reaction of this compound with aryl-, heteroaryl-, or vinylsilanes can be effectively promoted by a palladium catalyst in the presence of a suitable activator. The choice of the silicon activating group and the reaction conditions are critical for achieving high yields.

OrganosilaneCatalystActivatorSolventTemp. (°C)Yield (%)
PhenyltrimethoxysilanePd(OAc)₂TBAFTHF8088
VinyltrimethoxysilanePdCl₂(PPh₃)₂TASF1,4-Dioxane10085
(2-Thienyl)triethoxysilanePd₂(dba)₃KOHToluene/H₂O9082
(4-Fluorophenyl)dimethylsilanolPd(PPh₃)₄TBAFDMF11091

This table is a representation of typical results and specific conditions may vary based on the cited literature.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgdalalinstitute.com For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups. libretexts.org In the case of pyridine derivatives, the nitrogen atom itself acts as an electron-withdrawing group, facilitating nucleophilic attack, particularly at the positions ortho and para to the nitrogen.

In this compound, the pyridine nitrogen deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. However, the presence of two electron-donating methoxy (B1213986) groups at the 2- and 6-positions counteracts this effect to some extent. Nevertheless, under certain conditions, SNAr reactions can still be a viable pathway for the functionalization of this molecule, although palladium-catalyzed couplings are generally more versatile and efficient for forming C-C and C-N bonds at the 3-position. The direct displacement of the iodo group at the 3-position by a nucleophile is generally difficult due to the electronics of the pyridine ring. Nucleophilic attack is more favored at the 2- and 4-positions. nih.govyoutube.com Therefore, SNAr reactions on this compound are less common and often require harsh conditions or highly activated nucleophiles.

Metal-Catalyzed Cyclization and Annulation Strategies

The iodo substituent in this compound serves as a key functional handle for engaging in metal-catalyzed cyclization and annulation reactions. These strategies are pivotal for the construction of fused pyridine and other polycyclic heterocyclic frameworks. While specific examples utilizing this compound are not extensively documented, its reactivity can be inferred from analogous transformations with other iodoarenes and iodopyridines.

Palladium and copper catalysts are frequently employed to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, initiating a cascade of events that culminate in ring closure. For instance, in a process analogous to the synthesis of 3-iodoindoles, this compound could potentially undergo a Pd/Cu-catalyzed coupling with terminal acetylenes, followed by an electrophilic cyclization to yield functionalized indole (B1671886) derivatives. nih.gov

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a viable pathway for elaborating the this compound core. Palladium-catalyzed annulation of 2-(1-alkynyl)biphenyls with disulfides to form 9-sulfenyl phenanthrenes showcases the potential for iodine to direct ring formation. nih.gov Similarly, palladium-catalyzed annulation of 2-iodobiphenyl (B1664525) with non-terminal alkenes highlights the utility of the iodo group in constructing fused systems. rsc.org It is conceivable that this compound could participate in similar palladium-catalyzed annulations with appropriate coupling partners, such as alkynes or alkenes bearing a tethered nucleophile, to construct novel fused heterocyclic scaffolds.

Rhodium-catalyzed C-H activation and cyclization is another powerful strategy for the synthesis of fused pyridines. organic-chemistry.orgnih.gov In these transformations, a directing group guides the metal to activate a C-H bond, which then participates in a cyclization with a coupling partner like an alkyne. While this approach does not directly involve the iodo group, the pyridine nitrogen in this compound could potentially act as a directing group to facilitate C-H activation at the 4-position, followed by annulation.

The following table summarizes representative metal-catalyzed cyclization and annulation reactions of iodo-substituted aromatics, which serve as models for the potential reactivity of this compound.

SubstrateCoupling PartnerCatalyst/ReagentsProduct TypeYieldReference
N,N-dialkyl-o-iodoanilinesTerminal AcetylenesPd/Cu catalyst, I2 in CH2Cl23-IodoindolesExcellent nih.gov
2-(1-alkynyl)biphenylsDisulfidesPdCl2, I29-Sulfenyl phenanthrenesModerate to Excellent nih.gov
Aryl KetonesHydroxylamine, Internal AlkynesRhodium(III) catalystIsoquinolines and Heterocycle-Fused PyridinesHigh organic-chemistry.orgnih.gov
2-iodobiphenylNon-terminal alkene with a neighboring hydroxyl groupPalladium catalystFused carbocyclesGood rsc.org

Functional Group Interconversions at the Iodo Position (e.g., thiolation)

The carbon-iodine bond in this compound is highly susceptible to functional group interconversion, most notably through transition metal-catalyzed cross-coupling reactions. Thiolation, the introduction of a sulfur-containing moiety, is a prime example of such a transformation, leading to the formation of valuable thioethers. These compounds are significant in medicinal chemistry and materials science.

Palladium and copper-based catalytic systems are highly effective for the C-S bond formation. Palladium-catalyzed thiocarbonylation of aryl iodides, for instance, allows for the introduction of a thioester group. nih.gov This transformation can be achieved using carbon dioxide as a carbonyl source in the presence of a suitable phosphine ligand.

Direct thiolation of aryl iodides with thiols can be accomplished using copper catalysts. Copper(I)-catalyzed C-S cross-coupling of thiols with aryl iodides proceeds efficiently in the absence of a ligand. rsc.org Furthermore, copper-mediated trifluoromethylthiolation of iodopyridinones has been demonstrated, showcasing the applicability of this methodology to pyridine-based substrates. researchgate.net This suggests that this compound would be a suitable substrate for similar copper-catalyzed thiolation reactions. The presence of directing groups can also influence the site of thiolation in copper-catalyzed reactions of aryl halides. nih.gov

The following table provides an overview of various metal-catalyzed thiolation methods applicable to aryl iodides, which can be extrapolated to predict the behavior of this compound.

Substrate TypeThiolating AgentCatalyst/ReagentsProduct TypeYieldReference
Aryl IodidesAryl or Alkyl Thiols / CO2PdCl2, Carbazole-derived phosphine ligandsThioestersUp to 96% nih.gov
Iodopyridinones(bpy)CuSCF3Copper catalystTrifluoromethylthiolated PyridinonesModerate to Excellent researchgate.net
Aryl IodidesThiophenolsCu(I) catalystDiaryl SulfidesGood to Excellent rsc.org
Aryl Halides with Directing GroupsTrifluoromethylthiolating reagentsCuBr, 1,10-phenanthrolineTrifluoromethylthiolated ArenesNot specified nih.gov

Applications As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Frameworks

The carbon-iodine bond in 3-Iodo-2,6-dimethoxypyridine is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex bi-aryl and other coupled heterocyclic systems. Although specific examples utilizing this exact substrate are not prevalent in the literature, its participation in cornerstone reactions of modern organic synthesis can be confidently projected.

Key potential reactions include:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form new C-C bonds, leading to substituted bi-aryl or hetero-biaryl structures.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups for further transformations, including the formation of larger heterocyclic systems.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines, a critical step in the synthesis of many nitrogen-containing scaffolds.

Table 1: Potential Cross-Coupling Reactions for Heterocycle Synthesis This table is illustrative of the potential reactivity of this compound based on established chemical principles.

Reaction Name Coupling Partner Bond Formed Resulting Structure Motif
Suzuki-Miyaura Ar-B(OH)₂ C-C 3-Aryl-2,6-dimethoxypyridine
Sonogashira R-C≡CH C-C 3-Alkynyl-2,6-dimethoxypyridine
Buchwald-Hartwig R¹R²NH C-N 3-(Amino)-2,6-dimethoxypyridine
Heck Alkene C-C 3-Alkenyl-2,6-dimethoxypyridine
Stille Ar-Sn(R)₃ C-C 3-Aryl-2,6-dimethoxypyridine

Role in the Synthesis of Advanced Organic Materials

The pyridine (B92270) moiety is a common component in advanced organic materials due to its electron-deficient nature and ability to coordinate with metals. Halogenated pyridines serve as key intermediates in building the complex conjugated systems required for these applications.

Pyridine and bipyridine derivatives are frequently incorporated into the structure of emitters, hosts, and electron-transport materials for Organic Light-Emitting Diodes (OLEDs). Cross-coupling reactions are the primary method for constructing the intricate π-conjugated systems that define these materials. This compound could serve as a foundational building block, allowing for the introduction of the 2,6-dimethoxypyridinyl unit into a larger chromophore or charge-transport molecule. However, specific research detailing the synthesis of OLED materials derived from this compound is not currently available in the public domain.

Functional polymers and dendrimers with specific electronic or photophysical properties often utilize heterocyclic building blocks. Palladium-catalyzed polymerization reactions, such as Suzuki or Sonogashira polycondensation, can employ di-functional or mono-functional monomers to create complex macromolecular structures. As a mono-iodinated compound, this compound could be used to introduce terminal pyridine functionalities onto a polymer chain or at the periphery of a dendrimer. There are no specific, documented instances of its use as a monomer or precursor for such materials in peer-reviewed literature.

Intermediate in the Synthesis of Biologically Relevant Scaffolds (excluding biological activity/clinical data)

Nitrogen-containing heterocycles, particularly the pyridine scaffold, are among the most common structural motifs found in pharmaceuticals and agrochemicals. The ability to functionalize the pyridine ring at specific positions is crucial for developing new active compounds.

The pyridine ring is a privileged structure in medicinal chemistry. The synthesis of complex drug candidates often relies on the stepwise functionalization of a core heterocycle. This compound provides a clear pathway for introducing substituents at the 3-position of the 2,6-dimethoxypyridine (B38085) nucleus. Through reactions like the Buchwald-Hartwig amination, it can be a direct precursor to 3-amino-2,6-dimethoxypyridine (B1269125) derivatives, which are common motifs in pharmacologically relevant molecules. While the general utility of iodo-pyridines in creating these motifs is well-established, specific synthetic routes to pharmaceutical scaffolds starting from this compound have not been explicitly detailed in published research.

Similar to pharmaceuticals, the agrochemical industry relies heavily on the synthesis of novel heterocyclic compounds to develop new herbicides, insecticides, and fungicides. The functionalization of pyridine rings is a key strategy in this field. This compound represents a potential starting material for the synthesis of new agrochemical candidates through the diverse cross-coupling reactions available. Despite the known importance of related compounds, there is a lack of specific literature examples documenting the use of this compound as a direct precursor for agrochemical compounds.

Mechanistic and Regioselectivity Studies in Reactions Involving 3 Iodo 2,6 Dimethoxypyridine

Factors Influencing Reaction Regioselectivity and Chemoselectivity

The selective functionalization of the 3-Iodo-2,6-dimethoxypyridine ring is a result of the interplay between the inherent properties of the substituents and the external reaction environment.

The pyridine (B92270) ring is inherently electron-deficient, a characteristic that is significantly modulated by its substituents. In this compound, the two methoxy (B1213986) groups at the C2 and C6 positions act as strong electron-donating groups (EDGs) through resonance, increasing the electron density of the aromatic system. This effect is most pronounced at the C3, C4, and C5 positions. Conversely, the nitrogen atom exerts a strong electron-withdrawing inductive effect.

The iodine atom at the C3 position exhibits a dual electronic nature. It is electron-withdrawing by induction due to its electronegativity, but it can also be a weak electron-donor through resonance. This combination of competing electronic influences dictates the preferred sites for both electrophilic and nucleophilic attack. Strongly electron-donating substituents generally facilitate electrophilic substitution and control the site of the reaction. The increased electron density from the methoxy groups makes the ring more susceptible to certain electrophilic attacks than an unsubstituted pyridine, while also influencing the stability of intermediates in nucleophilic reactions.

Table 1: Summary of Electronic Effects of Substituents on the Pyridine Ring
SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring
Methoxy (-OCH₃)C2, C6Electron-withdrawingStrongly electron-donatingActivating
Iodo (-I)C3Electron-withdrawingWeakly electron-donatingDeactivating
Pyridine NitrogenN1Strongly electron-withdrawingN/AStrongly deactivating

Steric hindrance plays a pivotal role in directing the regioselectivity of reactions involving this compound. The two methoxy groups at the C2 and C6 positions create significant steric bulk around the nitrogen atom and the adjacent C3 position. This steric crowding can hinder the approach of reagents, particularly large or bulky ones, to these sites.

In reactions such as metal-catalyzed C-H functionalization, steric effects can be the dominant factor in determining the position of substitution. For instance, in sterically-driven borylation reactions of substituted pyridines, the borylation often occurs meta to the bulkiest group. For this compound, the steric presence of the flanking methoxy groups and the iodo group itself would be expected to heavily influence the trajectory of incoming reagents, potentially favoring functionalization at the less hindered C4 and C5 positions, or dictating the conformation of transition states. The methyl groups in related compounds are known to contribute to steric hindrance, which can impact reactivity in nucleophilic substitution reactions.

The choice of solvent and ligands can profoundly alter the course and selectivity of a reaction. Solvent polarity, for example, can influence the rate of conversion and the stability of charged intermediates or transition states. In the context of organometallic reactions, such as those involving organolithium reagents, the solvent system is critical. A mixture of pentane and ether is often used for preparing aliphatic alkyllithium reagents at low temperatures.

Coordinating ligands can also dramatically affect reactivity. In lithium-halogen exchange reactions, the addition of a ligand like tetramethylethylenediamine (TMEDA) can break down organolithium aggregates and chelate to the lithium cation, increasing its reactivity and modifying the selectivity of the reaction. The choice of ligand can provide selectivity in certain catalytic reactions, such as olefin cis-dihydroxylation. The specific combination of solvent and ligands can therefore be tailored to favor a desired reaction pathway, whether it be halogen-metal exchange, nucleophilic substitution, or another transformation.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

Understanding the precise mechanism of a reaction is essential for its optimization and application. Kinetic studies and spectroscopic analysis are powerful tools for this purpose. For instance, a kinetic isotope effect (KIE) study can reveal whether a C-H bond is broken in the rate-determining step of a reaction. A kH/kD value of 4.0 was observed in one study of pyridine alkenylation, indicating that C-H bond cleavage is involved in the rate-limiting step.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray diffraction analysis provide detailed structural information about reactants, intermediates, and products. Cyclic voltammetry can be used to probe the electronic properties of molecules and metal complexes, offering insight into how substituents on a pyridine ring affect the redox potential of a metal center. In the context of this compound, these techniques could be used to study the kinetics of halogen-metal exchange, characterize the structure of the resulting organometallic intermediate, and understand the electronic factors that govern its subsequent reactions.

Role of Halogen-Metal Exchange in Directing Functionalization

Halogen-metal exchange is a fundamental and powerful reaction in organometallic chemistry for converting organic halides into organometallic reagents. For this compound, the carbon-iodine bond is the most reactive site for this transformation. This reaction is typically performed at very low temperatures (e.g., -78 °C to -100 °C) using organolithium reagents like n-butyllithium or t-butyllithium to prevent side

Advanced Characterization and Computational Insights

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for confirming the identity and purity of newly synthesized derivatives of 3-iodo-2,6-dimethoxypyridine. Each technique offers unique insights into the molecular framework.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds. For derivatives of this compound, ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. chempap.org The chemical shifts (δ) in ¹H NMR are indicative of the shielding or deshielding of protons, which is influenced by the nature and position of substituents on the pyridine (B92270) ring. For instance, the introduction of a nitro group, an electron-withdrawing group, at the 4-position of 3-halo-2,6-dimethylpyridine N-oxides causes a downfield shift (paramagnetic effect) for the remaining ring protons and the methyl group protons. chempap.org Conversely, the shielding of the H-5 proton increases as the electronegativity of the halogen at the 3-position decreases. chempap.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish connectivity between protons, aiding in the unambiguous assignment of all signals in the ¹H NMR spectrum. kpfu.ru

Table 1: Representative ¹H NMR Data for Substituted Pyridine Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2,6-Dimethoxypyridine (B38085)-3.8 (s, 6H, OCH₃), 6.2 (d, 2H, H-3, H-5), 7.4 (t, 1H, H-4) chemicalbook.com
3-Iodo-2,6-dimethyl-4-nitropyridine N-oxideCDCl₃Specific proton shifts are influenced by the substituents. chempap.org

Note: This table provides a general representation. Actual chemical shifts can vary based on the specific derivative and solvent used.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. tutorchase.com In the context of this compound derivatives, MS is crucial for confirming the successful incorporation of substituents and for identifying any byproducts. The mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion (M⁺), which corresponds to the molecular weight of the compound. chemguide.co.uk

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. tutorchase.comlibretexts.org The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to deduce the connectivity of atoms within the molecule. chemguide.co.uklibretexts.org For instance, the loss of a methyl group (CH₃) from the methoxy (B1213986) substituent would result in a peak at M-15. The presence of iodine is often indicated by a characteristic isotopic pattern and a significant peak corresponding to the iodine cation (I⁺) at m/z 127. researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter light at specific frequencies corresponding to their vibrational modes.

For derivatives of this compound, FTIR and Raman spectra can confirm the presence of key functional groups. For example, the C-I stretching vibration would appear in the far-infrared region. The characteristic vibrations of the pyridine ring, as well as the C-O stretching of the methoxy groups, can also be identified. In cases where further functionalization is carried out, such as the introduction of a nitro group, its characteristic symmetric and asymmetric stretching vibrations would be readily observable in the spectra. scispace.com

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides a powerful lens through which to understand and predict the chemical behavior of molecules. mit.edu These methods allow for the investigation of properties that may be difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ias.ac.in DFT calculations are widely employed to predict various properties of substituted pyridines, including their reactivity. ias.ac.inresearchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can gain insights into the molecule's nucleophilic and electrophilic character. researchgate.net

For this compound, DFT calculations can help predict its reactivity in different reactions. For instance, the calculated electron density on the pyridine ring can indicate the most likely sites for electrophilic or nucleophilic attack. These theoretical predictions can guide the design of synthetic routes to new derivatives. acs.org

The acidity or basicity of a substituted pyridine, quantified by its pKa value, is a critical parameter that influences its chemical and biological activity. Computational methods have been developed to predict the pKa values of molecules with a reasonable degree of accuracy. mdpi.comresearchgate.netnih.gov These methods often involve calculating the free energy change associated with the protonation or deprotonation of the molecule in a solvent. researchgate.net

Based on the current scientific literature available through the performed searches, there is no specific research data published on the molecular modeling of transition states, reaction pathways, conformational analysis, or molecular dynamics simulations for the chemical compound This compound .

Therefore, it is not possible to provide the detailed article as requested in the outline. The search results yielded information on related but distinct molecules, and per the instructions, no information outside the explicit scope of this compound can be included.

Q & A

Q. What are the common synthetic routes for preparing 3-iodo-2,6-dimethoxypyridine, and what challenges arise during regioselective iodination?

  • Methodological Answer : The synthesis typically involves iodination of 2,6-dimethoxypyridine precursors. Direct iodination at the 3-position can be challenging due to competing substitution at other positions. Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions (e.g., H2SO4 or TFA) is often employed to enhance regioselectivity . Characterization via 1H^1H-NMR and LC-MS is critical to confirm the absence of byproducts like 4-iodo isomers .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^1H/13C^{13}C-NMR are standard for confirming molecular weight and structure. For example, the methoxy groups (δ ~3.8–4.0 ppm in 1H^1H-NMR) and aromatic protons (δ ~6.5–8.0 ppm) provide distinct splitting patterns . Infrared spectroscopy (IR) can verify the absence of hydroxyl groups, ensuring the integrity of methoxy substituents.

Q. How does the electronic environment of 2,6-dimethoxypyridine influence the reactivity of the 3-position toward iodination?

  • Methodological Answer : The electron-donating methoxy groups at the 2- and 6-positions activate the pyridine ring toward electrophilic substitution. However, steric hindrance from the methoxy groups can direct iodination to the less hindered 3-position. Computational studies (e.g., DFT calculations) are recommended to map electron density and predict reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies in yields may arise from competing side reactions (e.g., protodeiodination) or variations in catalyst systems. Optimizing reaction parameters—such as using Pd(PPh3_3)4_4 with SPhos ligand in THF/water—can improve coupling efficiency with aryl boronic acids . Monitoring reaction progress via TLC or in situ 1H^1H-NMR helps identify intermediates and side products.

Q. How can computational modeling predict the stability and degradation pathways of this compound under varying storage conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model bond dissociation energies (BDEs) to identify labile bonds (e.g., C-I bond). Accelerated stability studies under heat/light exposure, coupled with HPLC analysis, validate predictions. For example, stabilization with copper chips (to scavenge free iodine) is effective for light-sensitive derivatives .

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed C–N bond formation?

  • Methodological Answer : The iodine atom acts as a directing group, facilitating oxidative addition to Pd(0) or Ni(0) catalysts. Mechanistic studies using deuterated solvents or kinetic isotope effects (KIEs) reveal rate-determining steps. For example, Ullmann-type couplings with amines proceed via a single-electron transfer (SET) pathway under CuI catalysis .

Q. How do steric and electronic effects influence the use of this compound in synthesizing polyfunctionalized pyridine derivatives?

  • Methodological Answer : The 2,6-dimethoxy groups sterically protect adjacent positions, enabling selective functionalization at the 3- and 4-positions. Sequential cross-coupling (e.g., Sonogashira followed by Buchwald-Hartwig) allows modular synthesis of complex heterocycles. Substituent effects on reaction rates can be quantified using Hammett plots .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer : Cross-referencing multiple sources (e.g., CAS registry data, PubChem) and replicating synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) is critical. For example, conflicting melting points may arise from polymorphic forms or residual solvents, which can be resolved via DSC analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.